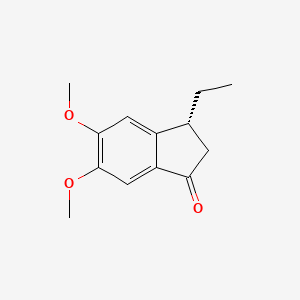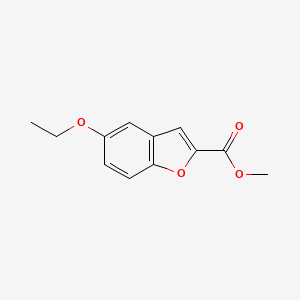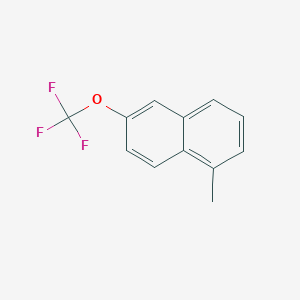
1-Methyl-6-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-(trifluoromethoxy)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the naphthalene ring, which imparts unique chemical and physical properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable moiety in various chemical applications .
Métodos De Preparación
The synthesis of 1-Methyl-6-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative. One common method is the trifluoromethylation of naphthalene using trifluoromethylating reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-Methyl-6-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-6-(trifluoromethoxy)naphthalene has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Methyl-6-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
1-Methyl-6-(trifluoromethoxy)naphthalene can be compared to other naphthalene derivatives with similar functional groups. Some similar compounds include:
1-Methylnaphthalene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
6-Methoxynaphthalene: Contains a methoxy group instead of a trifluoromethoxy group, leading to lower electronegativity and lipophilicity.
1-Methyl-6-chloronaphthalene: Contains a chlorine atom instead of a trifluoromethoxy group, affecting its reactivity and applications. The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C12H9F3O |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
1-methyl-6-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-3-2-4-9-7-10(5-6-11(8)9)16-12(13,14)15/h2-7H,1H3 |
Clave InChI |
DEMGEQFCCOAJPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=CC=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




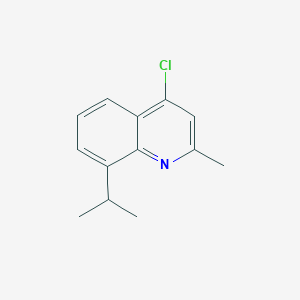

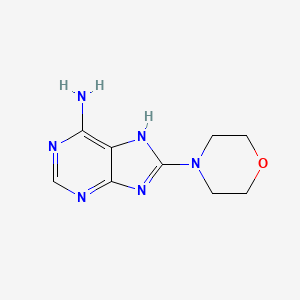



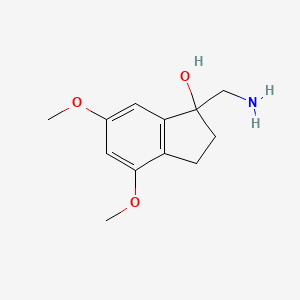
![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
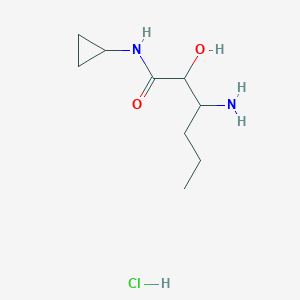
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)
